

Theoretical Calculations on 4-Aminopyrimidine-5-carbonitrile: A Technical Overview

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Compound of Interest

Compound Name: 4-Aminopyrimidine-5-carbonitrile

Cat. No.: B127032

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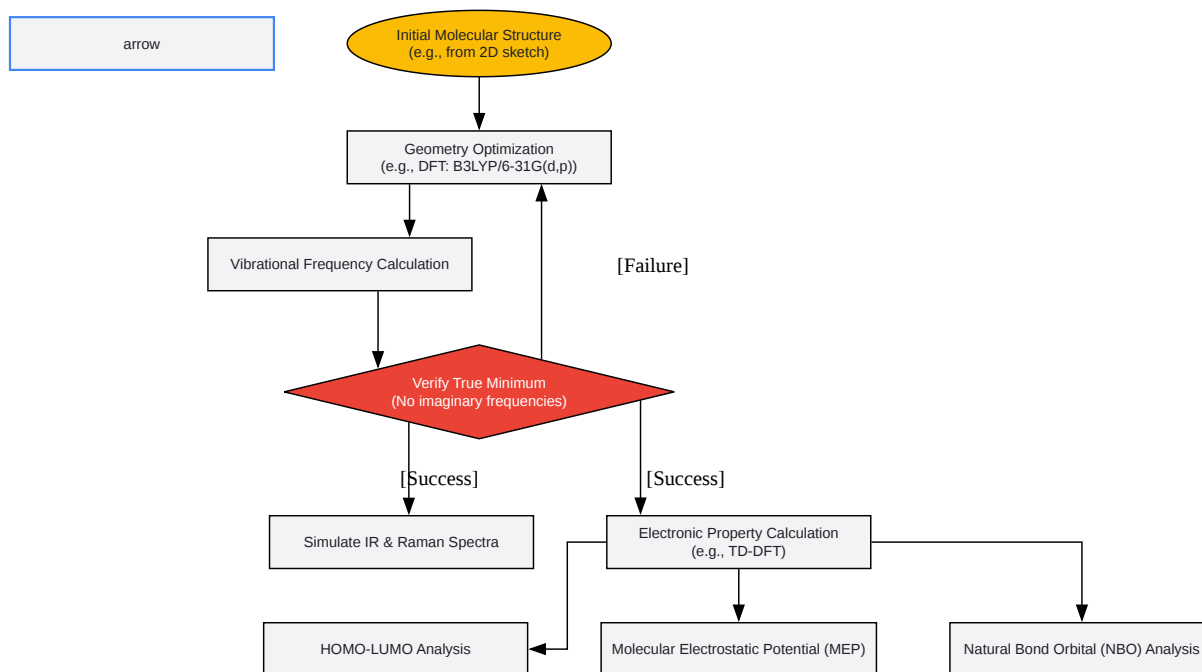
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational studies on **4-aminopyrimidine-5-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct theoretical data for this specific molecule in publicly accessible literature, this document outlines the standard computational methodologies and presents comparative data from closely related pyrimidine derivatives. This approach offers valuable insights into the expected structural, vibrational, and electronic properties of **4-aminopyrimidine-5-carbonitrile**, serving as a foundational resource for further research and in silico drug design.

Molecular Structure and Geometry

The initial and most fundamental step in theoretical analysis is the optimization of the molecular geometry to find its most stable conformation (lowest energy state). Density Functional Theory (DFT) is the most common quantum chemical method for this purpose, often employing the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G(d,p).^{[1][2]} The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.

While specific optimized coordinates for **4-aminopyrimidine-5-carbonitrile** are not readily available, the general structure is well-established.^[3] A diagram illustrating the molecular structure and a standard atom numbering scheme is provided below.



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References

- 1. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Amino-5-pyrimidinecarbonitrile | C₅H₄N₄ | CID 737208 - PubChem [pubchem.ncbi.nlm.nih.gov]
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